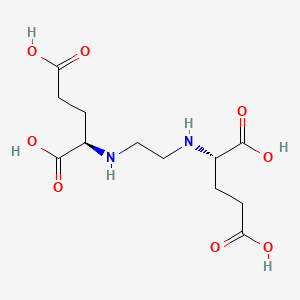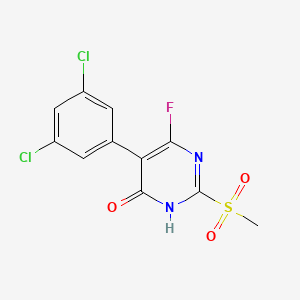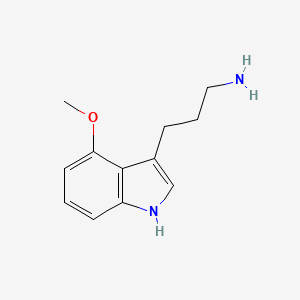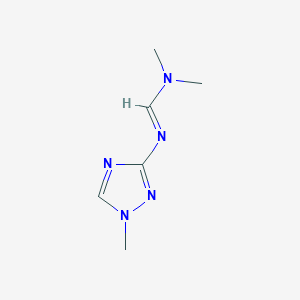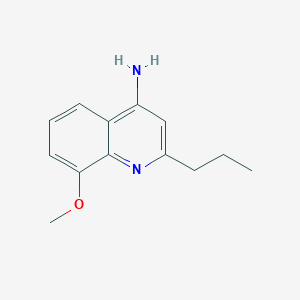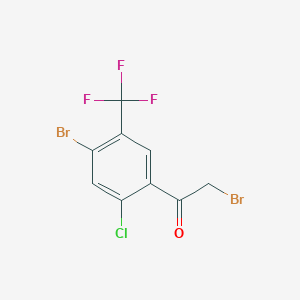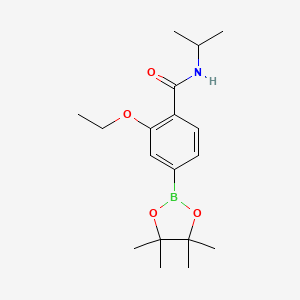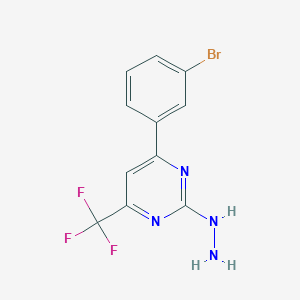
4-(5-Fluoro-2-methoxypyridin-4-yl)-2-methyl-benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Fluoro-2-methoxypyridin-4-yl)-2-methyl-benzaldehyde is a chemical compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a fluorine atom, a methoxy group, and a pyridine ring attached to a benzaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Fluoro-2-methoxypyridin-4-yl)-2-methyl-benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions starting from readily available precursors such as 2-methoxypyridine.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents like Selectfluor.
Aldehyde Formation: The benzaldehyde moiety is introduced through formylation reactions, often using Vilsmeier-Haack or Reimer-Tiemann reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Fluoro-2-methoxypyridin-4-yl)-2-methyl-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(5-Fluoro-2-methoxypyridin-4-yl)-2-methyl-benzoic acid.
Reduction: 4-(5-Fluoro-2-methoxypyridin-4-yl)-2-methyl-benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(5-Fluoro-2-methoxypyridin-4-yl)-2-methyl-benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(5-Fluoro-2-methoxypyridin-4-yl)-2-methyl-benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom and methoxy group can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-(5-Fluoro-2-methoxypyridin-4-yl)-benzaldehyde: Lacks the methyl group on the benzene ring.
4-(5-Fluoro-2-methoxypyridin-4-yl)-2-methyl-benzyl alcohol: The aldehyde group is reduced to an alcohol.
4-(5-Fluoro-2-methoxypyridin-4-yl)-2-methyl-benzoic acid: The aldehyde group is oxidized to a carboxylic acid.
Uniqueness
4-(5-Fluoro-2-methoxypyridin-4-yl)-2-methyl-benzaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the fluorine atom can enhance its metabolic stability and binding interactions in biological systems.
Propiedades
Fórmula molecular |
C14H12FNO2 |
|---|---|
Peso molecular |
245.25 g/mol |
Nombre IUPAC |
4-(5-fluoro-2-methoxypyridin-4-yl)-2-methylbenzaldehyde |
InChI |
InChI=1S/C14H12FNO2/c1-9-5-10(3-4-11(9)8-17)12-6-14(18-2)16-7-13(12)15/h3-8H,1-2H3 |
Clave InChI |
GAYUVKUNDXOQHM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2=CC(=NC=C2F)OC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


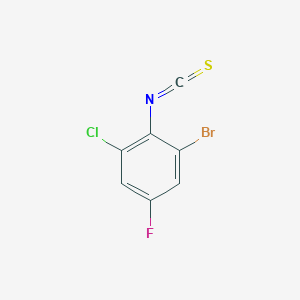

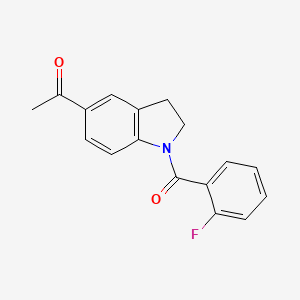
![Cyclopropylmethyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13725039.png)
